

A Comparative Guide: Mmp2-IN-4 versus Batimastat for Matrix Metalloproteinase Inhibition

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Compound of Interest

Compound Name: *Mmp2-IN-4*

Cat. No.: *B15579688*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research and therapies targeting tissue remodeling, matrix metalloproteinases (MMPs) have long been a focal point. Among the numerous inhibitors developed, Batimastat (BB-94) is a well-characterized, broad-spectrum agent, while **Mmp2-IN-4** has emerged as a more selective inhibitor. This guide provides an objective comparison of these two compounds, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

Feature	Mmp2-IN-4	Batimastat
Target Specificity	More selective for MMP-2	Broad-spectrum MMP inhibitor
Potency (IC50 for MMP-2)	266.74 nM[1]	4 nM[2][3][4][5]
Clinical Development	Preclinical	Reached Phase III clinical trials[6]

Quantitative Data Summary

The following tables summarize the inhibitory activity of **Mmp2-IN-4** and Batimastat against a panel of matrix metalloproteinases. This data highlights the differing selectivity profiles of the

two compounds.

Table 1: Inhibitory Concentration (IC50) of **Mmp2-IN-4** Against Various MMPs[1]

MMP Target	IC50 (nM)
MMP-2	266.74
MMP-9	402.75
MMP-12	1237.39

Table 2: Inhibitory Concentration (IC50) of Batimastat Against Various MMPs[2][3][4][5]

MMP Target	IC50 (nM)
MMP-1	3
MMP-2	4
MMP-3	20
MMP-7	6
MMP-9	4

Mechanism of Action

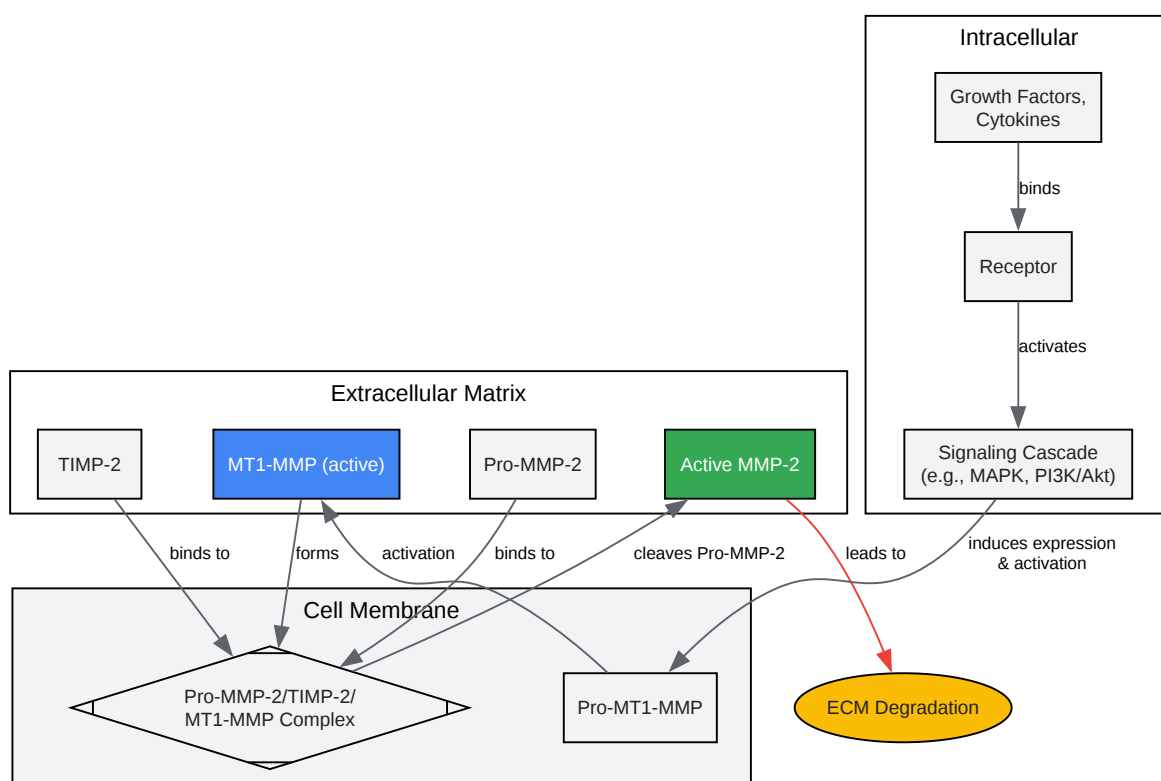
Both **Mmp2-IN-4** and Batimastat function by inhibiting the catalytic activity of MMPs. MMPs are zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[7] This degradation is a crucial process in normal physiological events like tissue remodeling and wound healing, but it is also co-opted by cancer cells to facilitate invasion, metastasis, and angiogenesis.[8]

Batimastat, a hydroxamate-based inhibitor, acts as a broad-spectrum antagonist by chelating the zinc ion within the active site of various MMPs.[9] This broad activity, while potent, has been linked to off-target effects and musculoskeletal toxicity in clinical trials, which ultimately hindered its development.[8]

Mmp2-IN-4, on the other hand, is designed for greater selectivity towards MMP-2. While it also shows some activity against MMP-9 and MMP-12, its potency against other MMPs is significantly lower, offering a more targeted approach to inhibiting MMP-2-driven processes.[1]

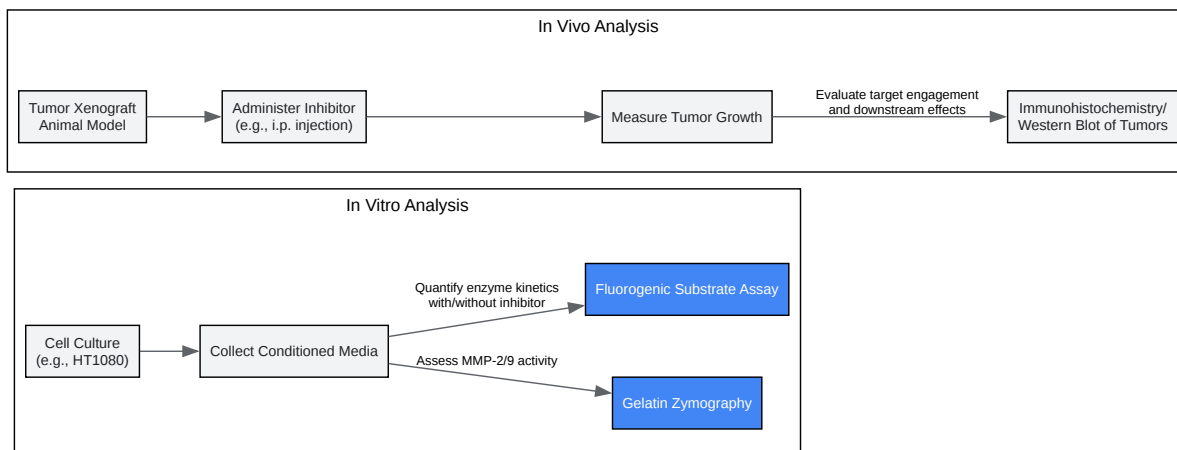
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of MMP-2 activation and a typical experimental workflow for evaluating MMP inhibitors.



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MMP-2 Activation Signaling Pathway.



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